

Application Notes and Protocols: Calcium L-Lactate Pentahydrate in the Microencapsulation of Probiotics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium L-lactate pentahydrate*

Cat. No.: B8254734

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Probiotics, live microorganisms that confer a health benefit on the host when administered in adequate amounts, are increasingly incorporated into functional foods and pharmaceuticals. However, their viability is significantly challenged by the harsh conditions of the gastrointestinal (GI) tract, including low pH in the stomach and the presence of bile salts in the small intestine. [1][2][3] Microencapsulation provides a protective barrier to enhance the survival of probiotics, ensuring their delivery and release in the gut.[1][2][3] Among various techniques, ionotropic gelation using sodium alginate and a calcium salt is a widely adopted method due to its mild operating conditions and the biocompatibility of the materials.[3][4][5]

Calcium L-lactate pentahydrate serves as an effective cross-linking agent in this process. When a sodium alginate solution containing probiotics is extruded into a calcium lactate solution, the Ca^{2+} ions interact with the guluronic acid blocks of the alginate chains, leading to the formation of a stable, porous hydrogel matrix that entraps the probiotic cells.[5][6] This application note provides detailed protocols for the microencapsulation of probiotics using **calcium L-lactate pentahydrate** and methods for evaluating the efficacy of the encapsulation.

Data Presentation

The concentration of calcium lactate is a critical parameter influencing the physical properties and protective capacity of the microcapsules. The following tables summarize quantitative data from studies investigating the effect of varying calcium lactate concentrations on key microencapsulation parameters.

Table 1: Effect of Calcium Lactate Concentration on Microencapsulation Efficiency and Yield.

Calcium Lactate Concentration (% w/v)	Encapsulation Efficiency (%)	Yield (%)	Reference Probiotic Strain
2.0	99.8 ± 0.07	Not Reported	Bifidobacterium breve TISTR 2130[1]
2.0	Not Reported	Not Reported	-
2.5	Not Reported	Not Reported	-
2.87	83.89 (predicted)	81.44 (predicted)	Not Specified[1]
3.0	Considered Optimal	Considered Optimal	Not Specified[1][2]
3.5	No significant difference from 3.0%	No significant difference from 3.0%	Not Specified[1][2]

Table 2: Survival of Free vs. Microencapsulated Probiotics in Simulated Gastrointestinal (GI) Conditions.

Probiotic State	Simulated Condition	pH	Incubation Time (hours)	Survival Rate / Log Reduction	Reference Probiotic Strain
Free Cells	Gastric Juice	1.2	2	Completely Destroyed	Lactobacillus acidophilus NCIM2902[3]
Encapsulated	Gastric Juice	1.2	2	4-log reduction	Lactobacillus acidophilus NCIM2902[3]
Free Cells	Gastric Juice	2.0	2	High reduction	Bifidobacterium longum B6[7]
Encapsulated	Gastric Juice	2.0	2	Lower population reduction	Bifidobacterium longum B6[7]
Free Cells	Intestinal Juice (Bile)	Not Specified	Not Specified	High reduction	Lactobacillus acidophilus NCIM2902[3]
Encapsulated	Intestinal Juice (Bile)	Not Specified	Not Specified	Significantly higher resistance	Lactobacillus acidophilus NCIM2902[3]

Experimental Protocols

Protocol 1: Microencapsulation of Probiotics using Extrusion Method

This protocol describes the encapsulation of probiotics in calcium alginate beads using **calcium L-lactate pentahydrate** as the cross-linking agent.

Materials:

- Probiotic culture (e.g., Lactobacillus or Bifidobacterium species)

- Sodium alginate powder
- **Calcium L-lactate pentahydrate**
- Sterile deionized water
- Sterile saline solution (0.9% w/v NaCl)
- MRS broth or other suitable growth medium
- Syringe with a needle (e.g., 22-gauge)
- Magnetic stirrer and stir bar
- Autoclave
- Centrifuge

Procedure:

- Probiotic Culture Preparation:
 1. Inoculate the probiotic strain in a suitable broth medium (e.g., MRS broth).
 2. Incubate under appropriate conditions (e.g., 37°C for 24-48 hours).
 3. Harvest the bacterial cells by centrifugation (e.g., 5000 rpm for 10 minutes at 4°C).[\[4\]](#)
 4. Wash the cell pellet twice with sterile saline solution to remove residual growth medium.[\[4\]](#)
 5. Resuspend the cell pellet in a small volume of sterile saline to achieve a high cell concentration (e.g., 10^9 - 10^{10} CFU/mL).
- Preparation of Sodium Alginate Solution:
 1. Prepare a sterile sodium alginate solution (e.g., 2-3% w/v) by slowly dissolving the sodium alginate powder in deionized water while stirring.
 2. Heat the solution (e.g., boil) to ensure complete dissolution and sterilization.[\[4\]](#)

3. Cool the solution to room temperature.

- Preparation of Calcium L-Lactate Solution:

1. Prepare a sterile **calcium L-lactate pentahydrate** solution (e.g., 2-3.5% w/v) by dissolving the salt in deionized water.[\[1\]](#)[\[2\]](#)

2. Sterilize the solution by autoclaving or filtration.

3. Place the solution in a beaker with a magnetic stir bar and stir gently.

- Encapsulation Process:

1. Aseptically mix the prepared probiotic cell suspension with the sterile sodium alginate solution.

2. Load the probiotic-alginate mixture into a sterile syringe fitted with a needle.

3. Extrude the mixture dropwise into the gently stirring calcium L-lactate solution from a fixed height (e.g., 5-10 cm).

4. Allow the resulting beads to harden in the calcium lactate solution for a specified time (e.g., 30-40 minutes).

5. Collect the microcapsules by decantation or filtration.

6. Wash the microcapsules with sterile saline solution to remove excess calcium lactate.

7. Store the microcapsules in a sterile saline solution at 4°C.

Protocol 2: Determination of Encapsulation Efficiency

This protocol outlines the method to quantify the percentage of viable probiotic cells successfully entrapped within the microcapsules.

Materials:

- Microencapsulated probiotics from Protocol 1

- Sterile phosphate buffer (0.1 M, pH 7.0) or citrate buffer
- Sterile saline solution (0.9% w/v)
- MRS agar plates or other suitable solid medium
- Stomacher or vortex mixer
- Incubator

Procedure:

- Release of Encapsulated Probiotics:
 1. Accurately weigh a known amount of microcapsules (e.g., 1 gram).
 2. Transfer the microcapsules to a sterile tube containing a known volume of phosphate or citrate buffer to dissolve the alginate matrix.
 3. Agitate vigorously using a vortex mixer or stomacher until the beads are completely disintegrated.^[8]
- Enumeration of Viable Cells:
 1. Perform serial dilutions of the resulting cell suspension in sterile saline solution.
 2. Plate the appropriate dilutions onto MRS agar plates using the spread plate or pour plate technique.
 3. Incubate the plates under appropriate conditions (e.g., 37°C for 48-72 hours).
 4. Count the number of colony-forming units (CFU) and calculate the concentration of viable cells per gram of microcapsules.
- Calculation of Encapsulation Efficiency (EE):

$$\text{EE (\%)} = (\text{Log (N)} / \text{Log (N}_0\text{)}) \times 100$$

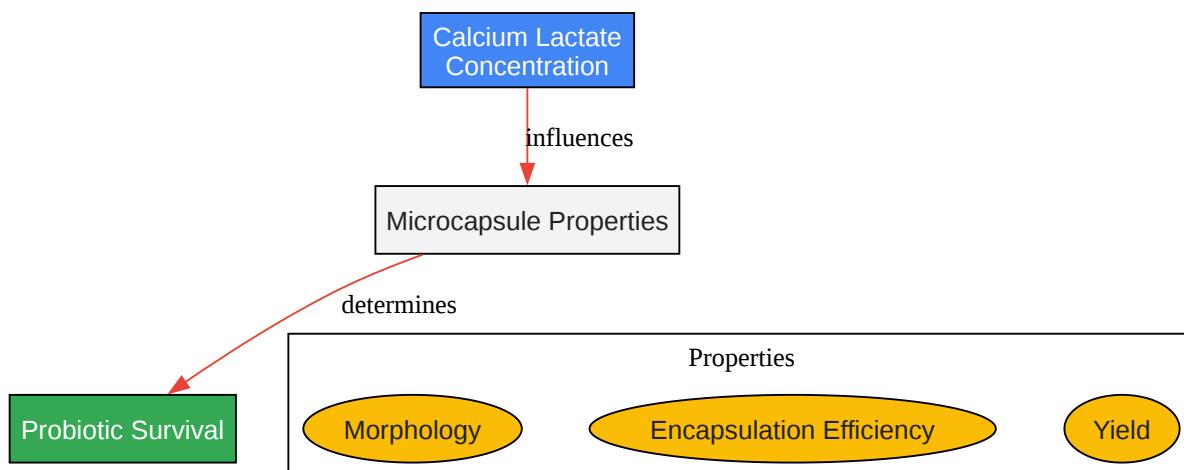
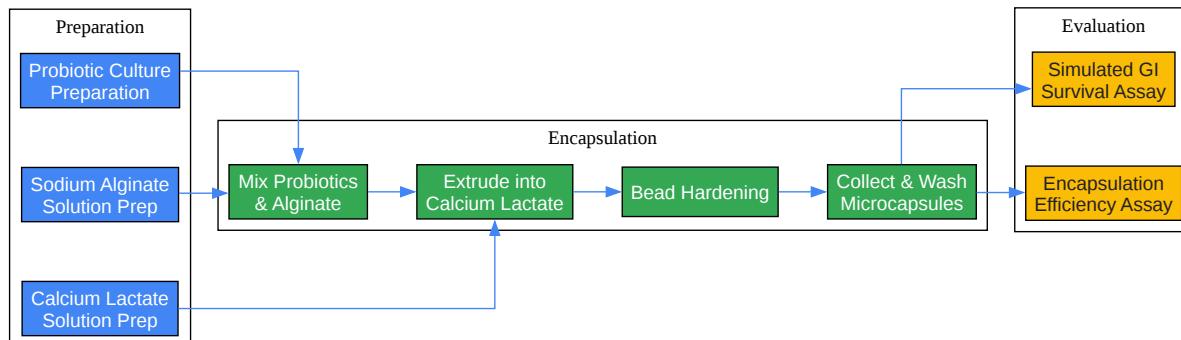
Where:

- N is the number of viable entrapped cells (CFU/g) released from the microcapsules.
- N_0 is the initial number of viable cells (CFU/g) added to the alginate solution before encapsulation.

Protocol 3: In Vitro Survival Assay in Simulated Gastrointestinal Juices

This protocol assesses the protective effect of microencapsulation on probiotic viability under simulated stomach and intestinal conditions.

Materials:



- Microencapsulated probiotics and free (non-encapsulated) probiotic cells
- Simulated Gastric Juice (SGJ): Pepsin (e.g., 3 g/L) in sterile saline, adjusted to pH 2.0 with HCl.[9]
- Simulated Intestinal Juice (SIJ): Pancreatin (e.g., 1 g/L) and bile salts (e.g., 0.5-2.0% w/v) in sterile saline, adjusted to pH 7.0-8.0 with NaOH.[4][7]
- Sterile saline solution (0.9% w/v)
- Water bath or incubator at 37°C
- MRS agar plates

Procedure:

- Simulated Gastric Digestion:
 1. Add a known amount of microencapsulated probiotics and an equivalent number of free cells to separate tubes containing SGJ.
 2. Incubate at 37°C with gentle agitation for a specified period (e.g., 2 hours).[3][9]
 3. At different time points (e.g., 0, 30, 60, 120 minutes), take samples to enumerate viable cells as described in Protocol 2.

- Simulated Intestinal Digestion:
 1. After the gastric digestion period, centrifuge the samples and discard the SGJ supernatant.
 2. Resuspend the microcapsules and free cells in SIJ.
 3. Incubate at 37°C with gentle agitation for a specified period (e.g., 2-4 hours).[\[4\]](#)
 4. At different time points, take samples to enumerate viable cells as described in Protocol 2.
- Data Analysis:
 1. Plot the log CFU/g against time for both encapsulated and free cells in SGJ and SIJ.
 2. Compare the survival rates to evaluate the protective effect of microencapsulation.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scholar.undip.ac.id [scholar.undip.ac.id]
- 3. medcraveonline.com [medcraveonline.com]
- 4. ijcmas.com [ijcmas.com]
- 5. scispace.com [scispace.com]
- 6. Simultaneous Encapsulation of Probiotic Bacteria (Lactococcus lactis, and Lactiplantibacillus plantarum) in Calcium Alginate Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viability of microencapsulated bifidobacteria in simulated gastric juice and bile solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Calcium L-Lactate Pentahydrate in the Microencapsulation of Probiotics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8254734#calcium-l-lactate-pentahydrate-in-the-microencapsulation-of-probiotics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com